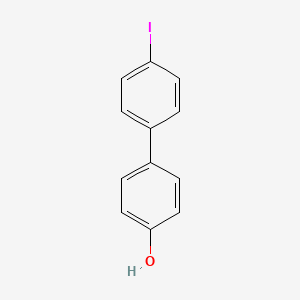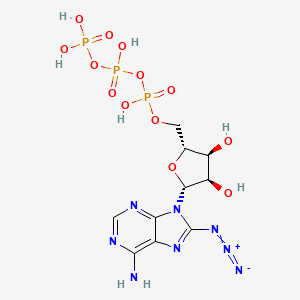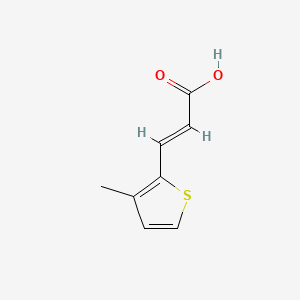![molecular formula C17H18ClNOS2 B1226152 N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide](/img/structure/B1226152.png)
N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UC 82 is a thiocarboxanilide derivative known for its antiviral properties, particularly against human immunodeficiency virus type 1. It contains a thienyl ring linked to the thiocarboxy group and a pentenyloxyether chain linked to the 4-chlorophenyl ring in the meta position . Initially developed by Uniroyal Chemical Corporation, UC 82 functions as a non-nucleoside reverse transcriptase inhibitor, targeting RNA-directed DNA polymerase .
Preparation Methods
The synthesis of UC 82 involves several steps:
Synthetic Routes: The preparation begins with the formation of the thienyl ring, followed by the introduction of the thiocarboxy group. The pentenyloxyether chain is then linked to the 4-chlorophenyl ring.
Reaction Conditions: The reactions typically require controlled temperatures and the presence of specific catalysts to ensure the desired product formation.
Industrial Production Methods: Industrial production of UC 82 involves scaling up the laboratory synthesis process, ensuring consistency and purity of the compound through rigorous quality control measures.
Chemical Reactions Analysis
UC 82 undergoes various chemical reactions, including:
Oxidation: UC 82 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: UC 82 can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in modified thiocarboxanilide derivatives.
Scientific Research Applications
UC 82 has several scientific research applications:
Chemistry: It is used as a model compound in studying the mechanisms of non-nucleoside reverse transcriptase inhibitors.
Biology: UC 82 is employed in research on viral replication and inhibition, particularly in the context of human immunodeficiency virus.
Medicine: The compound has been investigated for its potential therapeutic applications in treating human immunodeficiency virus infections.
Industry: UC 82 serves as a reference compound in the development of new antiviral agents.
Mechanism of Action
UC 82 exerts its effects by inhibiting the activity of RNA-directed DNA polymerase, a key enzyme in the replication of human immunodeficiency virus. By binding to the enzyme, UC 82 prevents the synthesis of viral DNA, thereby inhibiting viral replication . This mechanism involves interactions with specific amino acid residues in the enzyme’s active site, blocking its function.
Comparison with Similar Compounds
UC 82 is similar to other thiocarboxanilide derivatives, such as UC 781. Both compounds share a common structural framework but differ in the substituents attached to the thiocarboxy group. UC 82 contains a thienyl ring, while UC 781 has a furanyl ring . This difference in structure can influence their antiviral activity and resistance profiles, with UC 82 showing unique properties in its interaction with viral enzymes.
Similar Compounds
- UC 781
- Other thiocarboxanilide derivatives
Properties
Molecular Formula |
C17H18ClNOS2 |
|---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide |
InChI |
InChI=1S/C17H18ClNOS2/c1-11(2)6-8-20-16-10-13(4-5-15(16)18)19-17(21)14-7-9-22-12(14)3/h4-7,9-10H,8H2,1-3H3,(H,19,21) |
InChI Key |
ORTIQSICVORWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C(=S)NC2=CC(=C(C=C2)Cl)OCC=C(C)C |
Synonyms |
2-chloro-5-(((2-methyl-3-thienyl)carbonothioyl)amino)phenyl 3-methyl-2-butenyl ether UC 82 UC-82 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[4-(4-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1226072.png)
![1-(3,4-Dimethylphenyl)-2-[[5-[[2-(4-ethoxyanilino)-4-thiazolyl]methyl]-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1226074.png)

![1-[[1-Oxo-2-[[5-(phenylmethylthio)-1,3,4-thiadiazol-2-yl]thio]ethyl]amino]-3-phenylthiourea](/img/structure/B1226079.png)
![(1S,4S,5S,6S,16S)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B1226080.png)
![[(1'R,2'R,3R,3aR,4S,5'S,6R,6aR,9'S,9aR,9bR,10'S,11'R)-2',6-dihydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7'-dioxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] acetate](/img/structure/B1226085.png)
![2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1226086.png)
![N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide](/img/structure/B1226087.png)
![2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B1226089.png)
![N'-[5-(phenylmethyl)-4,5-dihydrothiazol-2-yl]hexanehydrazide](/img/structure/B1226091.png)
![4-(4-chlorophenyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-oxobutanamide](/img/structure/B1226093.png)

